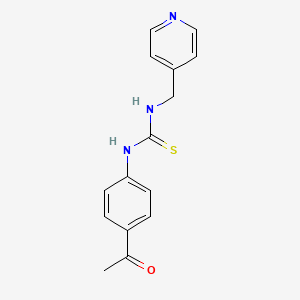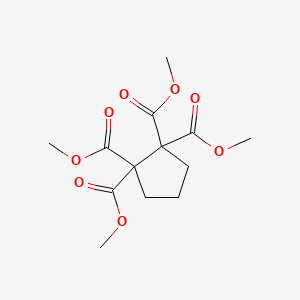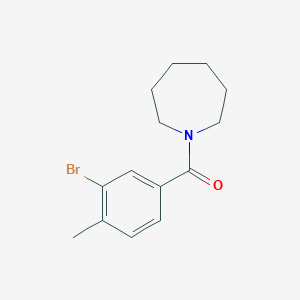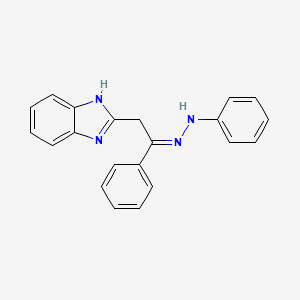
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as APMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has shown promising results in different studies, particularly in the area of medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. This inhibition leads to the activation of insulin signaling and the improvement of glucose uptake.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. In vivo studies have shown that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can inhibit tumor growth and metastasis in animal models. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments include its high yield and purity, its broad range of applications, and its relatively low cost. However, there are also limitations to using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is the development of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea involves the reaction of 4-acetylphenyl isothiocyanate with 4-pyridinemethanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit anticancer, antitumor, and antiviral activities. In biochemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a fluorescent probe for the detection of metal ions. In material science, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-2-4-14(5-3-13)18-15(20)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYRKNEUKBDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)


![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)
![1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)



![methyl 4-ethyl-5-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5705688.png)
![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)